molecular formula C15H16N4S B5696957 2-Methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile

2-Methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile

Cat. No.: B5696957
M. Wt: 284.4 g/mol
InChI Key: SHESUSYPCGJKNJ-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound It features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position, a phenyl group at the 4-position, a propylamino group at the 6-position, and a carbonitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile can be achieved through a multi-step process:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Phenyl Substitution: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a phenylboronic acid with a halogenated pyrimidine.

    Propylamino Substitution: The propylamino group can be introduced through a nucleophilic substitution reaction using propylamine.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide or an aldoxime.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting kinase enzymes or other proteins involved in cell signaling.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Biological Studies: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile would depend on its specific target in a given application. For example, if used as a kinase inhibitor, it would likely bind to the ATP-binding site of the kinase, preventing phosphorylation of the substrate. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-4-phenyl-6-(methylamino)pyrimidine-5-carbonitrile
  • 2-Methylsulfanyl-4-phenyl-6-(ethylamino)pyrimidine-5-carbonitrile
  • 2-Methylsulfanyl-4-phenyl-6-(butylamino)pyrimidine-5-carbonitrile

Uniqueness

2-Methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile is unique due to the specific combination of substituents on the pyrimidine ring. The propylamino group, in particular, may confer distinct biological activity or chemical reactivity compared to similar compounds with different alkylamino groups. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-methylsulfanyl-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-3-9-17-14-12(10-16)13(18-15(19-14)20-2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHESUSYPCGJKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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